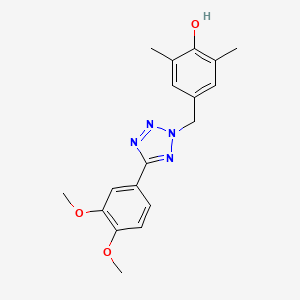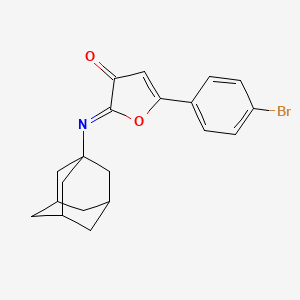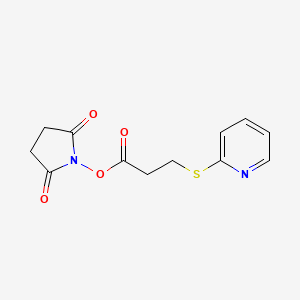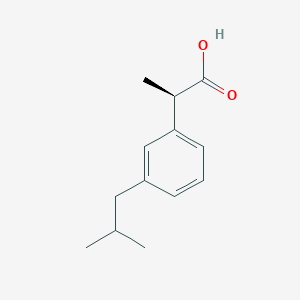
Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- is a complex organic compound that features a phenol group substituted with a tetrazole ring and dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through a cycloaddition reaction involving an azide and a nitrile. The phenol group is then introduced through electrophilic aromatic substitution reactions. The dimethoxyphenyl group can be added via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The phenol group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 3,4-dimethoxy-: Similar in structure but lacks the tetrazole ring.
Phenol, 3,4-dimethyl-: Similar in structure but lacks the dimethoxyphenyl group.
Uniqueness
Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- is unique due to the presence of both the tetrazole ring and the dimethoxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
104186-19-8 |
|---|---|
Formule moléculaire |
C18H20N4O3 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
4-[[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C18H20N4O3/c1-11-7-13(8-12(2)17(11)23)10-22-20-18(19-21-22)14-5-6-15(24-3)16(9-14)25-4/h5-9,23H,10H2,1-4H3 |
Clé InChI |
RYAQNNATFZKOMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12726701.png)

![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726711.png)
![2-Naphthalenol, 1,1'-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B12726713.png)






